

## Application of [18F]-FDOPA in Pediatric Neurooncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [18F]-Labeled L-dopa precursor

Cat. No.: B12430852 Get Quote

# For Researchers, Scientists, and Drug Development Professionals

#### Introduction

[18F]-FDOPA (6-[18F]-fluoro-L-3,4-dihydroxyphenylalanine) is a radiolabeled amino acid analog that has emerged as a valuable molecular imaging agent in pediatric neuro-oncology. Its uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many pediatric brain tumors.[1][2][3] Unlike [18F]-FDG, the most commonly used PET tracer, [18F]-FDOPA exhibits low uptake in normal brain parenchyma, providing a high tumor-to-background ratio and enabling superior tumor delineation.[1][4] This characteristic is particularly advantageous for imaging non-enhancing and low-grade gliomas, where conventional MRI may be less informative.[4][5]

These application notes provide a comprehensive overview of the use of [18F]-FDOPA PET in the management of pediatric brain tumors, including detailed protocols for clinical and research applications.

#### **Clinical Applications**

[18F]-FDOPA PET imaging offers significant advantages across various stages of pediatric brain tumor management:



- Initial Diagnosis and Tumor Grading: [18F]-FDOPA PET can help differentiate neoplastic from non-neoplastic lesions and provide metabolic information that may correlate with tumor grade.[5][6] Higher [18F]-FDOPA uptake has been observed in high-grade gliomas compared to low-grade gliomas.[7]
- Delineation of Tumor Extent and Biopsy Guidance: By highlighting metabolically active tumor regions, [18F]-FDOPA PET can define tumor boundaries more accurately than conventional MRI, especially in infiltrative and non-enhancing tumors.[1][4] This is crucial for surgical planning and for guiding stereotactic biopsies to the most aggressive parts of the tumor.
- Treatment Planning: Integration of [18F]-FDOPA PET data into radiotherapy planning allows for more precise targeting of the biological tumor volume, potentially improving treatment efficacy while sparing surrounding healthy tissue.
- Assessment of Treatment Response: [18F]-FDOPA PET can provide an early indication of treatment response, often before anatomical changes are visible on MRI.[2] A decrease in tracer uptake can signify effective therapy.
- Differentiation of Tumor Recurrence from Post-Treatment Changes: Distinguishing true
  tumor progression from treatment-related effects, such as radiation necrosis or
  pseudoprogression, is a significant challenge in neuro-oncology. [18F]-FDOPA PET has
  shown high accuracy in this differentiation, as recurrent tumors typically exhibit increased
  amino acid metabolism, whereas treatment-related changes do not.[4][5]

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters derived from [18F]-FDOPA PET studies in pediatric brain tumors. These values can vary depending on the specific tumor type, imaging protocol, and data analysis methodology.

Table 1: [18F]-FDOPA PET Uptake Values in Pediatric Brain Tumors



| Tumor Type                                               | N  | SUVmax<br>(mean ± SD or<br>range)  | Tumor-to-<br>Background<br>Ratio (TBR)<br>(mean ± SD or<br>range)           | Reference |
|----------------------------------------------------------|----|------------------------------------|-----------------------------------------------------------------------------|-----------|
| Recurrent<br>Gliomas (5 low-<br>grade, 1 high-<br>grade) | 6  | Baseline: 1.9 -<br>3.4             | Baseline<br>TBRmax: 2.2 -<br>4.9                                            | [1]       |
| Low-Grade<br>Gliomas                                     | 50 | > 1.75 (predictive of progression) | -                                                                           | [6]       |
| High-Grade<br>Gliomas<br>(Glioblastoma)                  | -  | 7.15 (mean)                        | -                                                                           | [7]       |
| Low-Grade<br>Gliomas                                     | -  | 3.85 (mean)                        | -                                                                           | [7]       |
| Gliomas (Grade<br>II, III, IV)                           | -  | -                                  | GBM: 2.40 ±<br>0.43, Grade III:<br>2.15 ± 0.43,<br>Grade II: 2.11 ±<br>0.44 | [8]       |

Table 2: Diagnostic Performance of [18F]-FDOPA PET in Glioma

| Application      | Metric           | Value (95% CI)   | Reference |
|------------------|------------------|------------------|-----------|
| Glioma Diagnosis | Sensitivity      | 0.90 (0.86–0.93) | [9]       |
| Specificity      | 0.75 (0.65–0.83) | [9]              |           |
| Glioma Grading   | Sensitivity      | 0.88 (0.81–0.93) | [9]       |
| Specificity      | 0.73 (0.64–0.81) | [9]              |           |



## **Experimental Protocols**

- 1. Patient Preparation
- Fasting: Patients should fast for a minimum of 4 hours (infants: 2 hours) prior to [18F] FDOPA injection to minimize competitive inhibition of tracer uptake by dietary amino acids.
   Water is permitted.[10]
- Medication Review: Review the patient's medications. Certain drugs, such as those affecting dopamine metabolism, may interfere with [18F]-FDOPA uptake and should be discontinued if clinically feasible.
- Premedication with Carbidopa: In some protocols, oral carbidopa (a peripheral aromatic L-amino acid decarboxylase inhibitor) is administered 1-1.5 hours before [18F]-FDOPA injection. This blocks the peripheral conversion of [18F]-FDOPA to [18F]-dopamine, thereby increasing the bioavailability of the tracer for brain uptake. However, this is not universally practiced, and some studies have shown good results without it.[6]
- Sedation: For young children who are unable to remain still for the duration of the scan, sedation or general anesthesia may be necessary. This should be managed by a qualified pediatric anesthesiologist.
- 2. [18F]-FDOPA Administration and Imaging
- Dosage: The administered dose of [18F]-FDOPA is weight-based. A common dosage is 3.0 MBq/kg (0.08 mCi/kg), with a minimum dose of 74 MBq (2 mCi) and a maximum of 185 MBq (5 mCi).[3]
- Injection: Administer [18F]-FDOPA as an intravenous bolus injection.
- Uptake Period: The patient should rest in a quiet, dimly lit room for the uptake period. Imaging typically begins 10-20 minutes after injection.[2][6]
- Imaging Acquisition (PET/CT or PET/MRI):
  - Positioning: The patient is positioned supine on the scanner bed with the head securely placed in a head holder to minimize motion.



- Scan Duration: Dynamic imaging is often performed for the first 30-60 minutes postinjection, followed by a static acquisition. A typical static acquisition of the brain takes 10-20 minutes.
- Attenuation Correction: A low-dose CT scan or a dedicated MRI sequence is used for attenuation correction of the PET data.
- Reconstruction: PET images are reconstructed using an iterative algorithm (e.g., OSEM -Ordered Subsets Expectation Maximization).

#### 3. Data Analysis

- Visual Analysis: [18F]-FDOPA PET images are visually assessed for areas of focal uptake that are greater than the surrounding normal brain tissue.
- Semi-Quantitative Analysis:
  - Standardized Uptake Value (SUV): Regions of interest (ROIs) are drawn around the tumor and in a reference region (e.g., contralateral normal brain parenchyma or striatum). The maximum (SUVmax) and mean (SUVmean) uptake values within the tumor ROI are calculated.
  - Tumor-to-Background Ratio (TBR): The ratio of the tumor SUVmax or SUVmean to the SUVmean of the reference region is calculated to provide a normalized measure of tracer uptake.

### **Visualizations**





Click to download full resolution via product page

Caption: [18F]-FDOPA uptake and metabolism in pediatric brain tumor cells.





Click to download full resolution via product page

Caption: Experimental workflow for [18F]-FDOPA PET imaging in pediatric neuro-oncology.





Click to download full resolution via product page

Caption: Clinical applications of [18F]-FDOPA PET in pediatric neuro-oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 18F-FDOPA PET/MRI for monitoring early response to bevacizumab in children with recurrent brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards an Automated Approach to the Semi-Quantification of [18F]F-DOPA PET in Pediatric-Type Diffuse Gliomas [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Clinical application of 18F-DOPA PET/TC in pediatric patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of [18F]fluorodopa positron emission tomography in grading of gliomas PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F] FDOPA standardized uptake values of brain tumors are not exclusively dependent on LAT1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-DOPA uptake parameters in glioma: effects of patients' characteristics and prior treatment history - PMC [pmc.ncbi.nlm.nih.gov]



- 9. Diagnostic and grading accuracy of 18F-FDOPA PET and PET/CT in patients with gliomas: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. childrenshospital.org [childrenshospital.org]
- To cite this document: BenchChem. [Application of [18F]-FDOPA in Pediatric Neuro-oncology: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430852#application-of-18f-fdopa-in-pediatric-neuro-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com